REACTION_CXSMILES
|
[OH-].[Na+].[NH2:3][C:4]1[CH:5]=[C:6]([SH:10])[CH:7]=[CH:8][CH:9]=1.[CH2:11](Cl)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>O.C(O)C>[CH2:11]([S:10][C:6]1[CH:5]=[C:4]([CH:9]=[CH:8][CH:7]=1)[NH2:3])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:0.1|
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=CC1)S
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
FILTRATION
|
Details
|
After filtering off the precipitate
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
WASH
|
Details
|
The dichloromethane solution was washed with aqueous sodium hydroxide solution three times (0.5 M, 3×40 ml) and water once (40 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
dichloromethane solution was then concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford thick yellow oil as crude product
|
Type
|
CUSTOM
|
Details
|
It was further purified by flash chromatography (SiO2, hexanes/CH2Cl2, 0-100%)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)SC=1C=C(N)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.77 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 81.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |